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molecular formula C9H11N3OS B3048221 N-[3-(carbamothioylamino)phenyl]acetamide CAS No. 1614-34-2

N-[3-(carbamothioylamino)phenyl]acetamide

Cat. No. B3048221
M. Wt: 209.27 g/mol
InChI Key: BNJLVVVDIFJJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06727245B2

Procedure details

A mixture of ammonium thiocyanate (2.79 g) and benzoyl chloride (3.86 ml) in acetone (30 ml) was refluxed for 5 minutes. Then a solution of 3′-aminoacetanilide (5.00 g) in acetone (40 ml) was added thereto. The mixture was poured into water, and the resulting precipitate was separated by filtration. The crystals were heated at 50° C. for 3 hours with 1N sodium hydroxide (150 ml) solution. The mixture was poured into a mixture of ethyl acetate and water, and the resulting precipitate was collected and washed with ethyl acetate and water to give N-(3-acetylaminophenyl)thiourea (4.22 g).
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
3.86 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[NH4+].C(Cl)(=O)C1C=CC=CC=1.[NH2:14][C:15]1[CH:16]=[C:17]([CH:22]=[CH:23][CH:24]=1)[NH:18][C:19](=[O:21])[CH3:20].O>CC(C)=O>[C:19]([NH:18][C:17]1[CH:16]=[C:15]([NH:14][C:2]([NH2:3])=[S:1])[CH:24]=[CH:23][CH:22]=1)(=[O:21])[CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
2.79 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
3.86 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C(NC(C)=O)C=CC1
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was separated by filtration
ADDITION
Type
ADDITION
Details
The mixture was poured into a mixture of ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was collected
WASH
Type
WASH
Details
washed with ethyl acetate and water

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1C=C(C=CC1)NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.22 g
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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